molecular formula C10H10N4O B2754320 3-hydrazinyl-1-phenylpyrazin-2(1H)-one CAS No. 1232693-88-7

3-hydrazinyl-1-phenylpyrazin-2(1H)-one

Cat. No.: B2754320
CAS No.: 1232693-88-7
M. Wt: 202.217
InChI Key: NGAGRSLDJFYVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydrazinyl-1-phenylpyrazin-2(1H)-one: is an organic compound with a unique structure that includes a pyrazinone ring substituted with a phenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one typically involves the reaction of 1-phenylpyrazin-2(1H)-one with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-phenylpyrazin-2(1H)-one+hydrazine hydrateThis compound\text{1-phenylpyrazin-2(1H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} 1-phenylpyrazin-2(1H)-one+hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazinone ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazinone compounds with different functional groups.

Scientific Research Applications

Chemistry: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological pathways are of particular interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1-phenylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    1-phenylpyrazin-2(1H)-one: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    3-amino-1-phenylpyrazin-2(1H)-one: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    3-hydrazinyl-1-methylpyrazin-2(1H)-one:

Uniqueness: 3-hydrazinyl-1-phenylpyrazin-2(1H)-one is unique due to the presence of both a hydrazinyl group and a phenyl group on the pyrazinone ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-hydrazinyl-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-9-10(15)14(7-6-12-9)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGRSLDJFYVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C(C2=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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